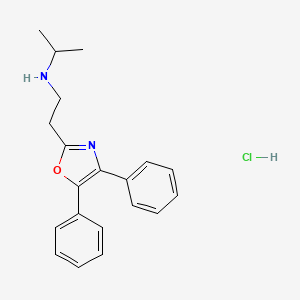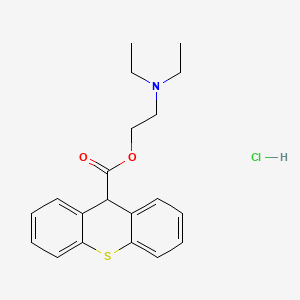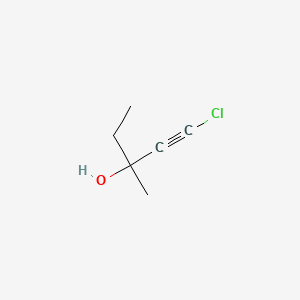
1-Chloro-3-methyl-1-pentyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9ClO It is a derivative of 3-methyl-1-pentyn-3-ol, where one of the hydrogen atoms is replaced by a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-1-pentyn-3-ol can be synthesized through the chlorination of 3-methyl-1-pentyn-3-ol. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 3-methyl-1-pentyn-3-ol derivatives.
Oxidation: 3-methyl-1-pentyn-3-one or 3-methyl-1-pentanoic acid.
Reduction: 1-chloro-3-methyl-1-penten-3-ol or 1-chloro-3-methylpentane.
Applications De Recherche Scientifique
1-Chloro-3-methyl-1-pentyn-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-3-methyl-1-pentyn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. The presence of the chlorine atom and the triple bond in its structure contributes to its reactivity and ability to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
3-Methyl-1-pentyn-3-ol: The parent compound without the chlorine atom.
1-Chloro-3-pentyn-3-ol: A similar compound with a different alkyl group.
3-Chloro-1-pentyn-3-ol: A positional isomer with the chlorine atom at a different position.
Uniqueness: 1-Chloro-3-methyl-1-pentyn-3-ol is unique due to the presence of both a chlorine atom and a triple bond in its structure. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
31857-86-0 |
|---|---|
Formule moléculaire |
C6H9ClO |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
1-chloro-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9ClO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
Clé InChI |
QEAYVMNOZPBEII-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




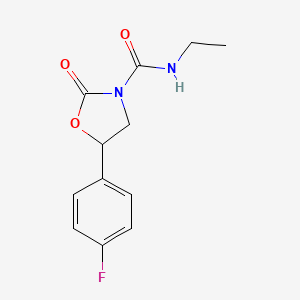
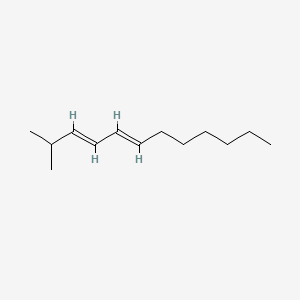
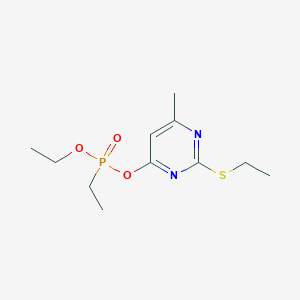
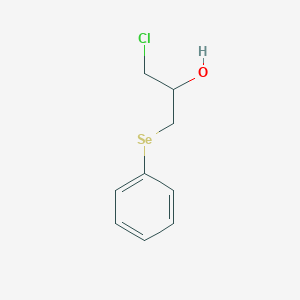
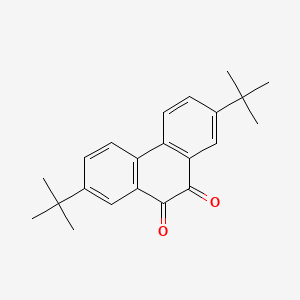
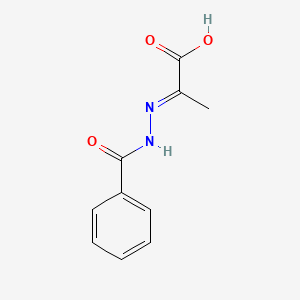

![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)

